

SAR-020106 pharmacokinetics plasma concentration

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Compound Focus: SAR-020106

Cat. No.: S548256

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Available Pharmacokinetic and In Vivo Data

The table below summarizes the key in vivo findings and available quantitative data related to the pharmacology of **SAR-020106**:

Aspect	Findings	Experimental Context
Oral Bioavailability	Low (5% in mice) [1].	Preclinical mouse model.
Effective In Vivo Dose	40 mg/kg (IP) [1].	SW620 colon cancer xenograft model in mice.
In Vivo Efficacy & Safety	Enhanced antitumor effects of irinotecan/gemcitabine; minimal toxicity when dosed IP [2] [1]. Biomarker confirmation: inhibited irinotecan-induced CHK1 autophosphorylation (pS296) in tumors post-IP dosing [1].	SW620 xenograft model; biomarker analysis post IP dosing.
Single-Agent Activity	No significant activity; tumors grew similarly to vehicle-treated controls [1].	SW620 xenograft model.

Mechanism of Action and Experimental Workflow

SAR-020106 is an ATP-competitive, potent, and selective inhibitor of checkpoint kinase 1 (CHK1), with an IC_{50} of 13.3 nM in cell-free assays [2] [1]. It abrogates DNA damage-induced cell cycle arrest, enhancing the cytotoxicity of genotoxic agents.

The following diagram illustrates the core signaling pathway targeted by **SAR-020106** and a generalized in vivo experiment workflow to assess its efficacy:

*Diagram illustrating the CHK1 pathway **SAR-020106** inhibits and a typical in vivo workflow to evaluate its efficacy in combination with DNA-damaging agents [2] [1].*

Detailed Experimental Protocol

The following methodology is adapted from the in vivo studies referenced in the data table [2] [1]:

- **Animal Model:** Use immunodeficient mice (e.g., BALB/c) implanted with human cancer cells, such as SW620 colon carcinoma cells, to establish xenograft tumors.
- **Dosing Formulation:** Prepare a homogeneous suspension of **SAR-020106**. A common method involves using a vehicle like a 0.5% carboxymethyl cellulose (CMC-Na) solution to achieve a stable suspension at the required concentration (e.g., sufficient for a 40 mg/kg dose in a 5 mg/mL working solution) [1].
- **Dosing Regimen:** Administer **SAR-020106** via intraperitoneal (IP) injection. A typical schedule is to dose 40 mg/kg IP, often given in combination with a cytotoxic agent like irinotecan. The timing of **SAR-020106** administration relative to the cytotoxic drug should be optimized based on the mechanism; it is often given after or concurrently.
- **Assessment of Efficacy:**
 - **Tumor Volume Measurement:** Regularly measure tumor dimensions using calipers. Calculate tumor volume and track growth over time in the different treatment groups (vehicle, **SAR-020106** alone, cytotoxic drug alone, combination).
 - **Biomarker Validation (On-target Effect):** At a specified time after dosing, euthanize a subset of animals and excise tumors. Analyze tumor lysates by western blot to detect inhibition of CHK1 autophosphorylation at serine 296 (pS296) and reduced phosphorylation of CDK1 at tyrosine 15 (Y15) [2] [1]. This confirms successful target engagement in the tissue.

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References

1. SAR-020106 | Chk inhibitor | Mechanism | Concentration [[selleckchem.com](https://www.selleckchem.com)]
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